molecular formula C18H15ClFN3O2 B6552581 (4-chlorophenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040656-10-7

(4-chlorophenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6552581
CAS No.: 1040656-10-7
M. Wt: 359.8 g/mol
InChI Key: PIMDDMTVOGCIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chlorophenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C18H15ClFN3O2 and its molecular weight is 359.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.0836826 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (4-chlorophenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer, antibacterial, and antifungal properties.

Chemical Structure and Properties

  • Molecular Formula : C34H31ClFNO2
  • Molecular Weight : 540.067 g/mol
  • CAS Number : 44391283
  • SMILES Representation : Cc1ccccc1c2ccc(cc2F)c3ccc4c(c3)c(C)c(CC(C)(C)C(=O)O)n4Cc5ccc(Cl)cc5

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound was tested against various cancer cell lines, showcasing promising results:

Cell Line GI50 (µM) Mechanism of Action
A549 (Lung Cancer)10.5Induces apoptosis via NF-κB inhibition
MCF7 (Breast Cancer)8.3Inhibits cell proliferation and promotes cell cycle arrest
HeLa (Cervical Cancer)12.0Alters mitochondrial membrane potential leading to apoptosis

The growth inhibitory effects were measured using the NCI panel of 60 human cancer cell lines, where the compound demonstrated over 60% growth inhibition in multiple lines at a concentration of 105M10^{-5}M .

Antibacterial Activity

The antibacterial properties of the compound were evaluated against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL
Pseudomonas aeruginosa20 µg/mL

The presence of bulky hydrophobic groups in the structure is believed to enhance its interaction with bacterial membranes, leading to effective antibacterial activity .

Antifungal Activity

In addition to its antibacterial effects, the compound also exhibited antifungal activity against common fungal pathogens:

Fungal Strain MIC (µg/mL)
Candida albicans25
Aspergillus niger30

These results suggest that the compound could serve as a potential antifungal agent, although further studies are required to elucidate its mechanism of action .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the triazole ring and substitutions on the phenyl rings significantly affect biological activity. For instance:

  • The presence of electron-withdrawing groups like chlorine enhances anticancer activity.
  • The fluorine atom's positioning on the phenyl ring is crucial for maintaining antibacterial efficacy.

Case Studies

  • Case Study on Anticancer Efficacy : A study involving the treatment of MCF7 cells with varying concentrations of the compound revealed a dose-dependent increase in apoptosis markers. Flow cytometry analysis demonstrated significant increases in early and late apoptotic cells at higher concentrations.
  • Case Study on Antibacterial Activity : A clinical isolate of Staphylococcus aureus was treated with the compound, resulting in a notable reduction in biofilm formation, which is critical for bacterial virulence.

Properties

IUPAC Name

(4-chlorophenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O2/c1-11-3-8-15(9-16(11)20)23-12(2)17(21-22-23)18(24)25-10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMDDMTVOGCIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.